N-(1-cyanocyclopentyl)-4-{methyl[(1H-pyrazol-3-yl)methyl]sulfamoyl}benzamide
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Overview
Description
N-(1-cyanocyclopentyl)-4-{methyl[(1H-pyrazol-3-yl)methyl]sulfamoyl}benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a cyanocyclopentyl group, a pyrazolylmethyl group, and a sulfamoylbenzamide moiety, making it a unique molecule with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyanocyclopentyl)-4-{methyl[(1H-pyrazol-3-yl)methyl]sulfamoyl}benzamide typically involves multi-step organic reactions. The process begins with the preparation of the cyanocyclopentyl intermediate, followed by the introduction of the pyrazolylmethyl group through nucleophilic substitution. The final step involves the formation of the sulfamoylbenzamide moiety under specific reaction conditions, such as the use of a suitable base and solvent.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(1-cyanocyclopentyl)-4-{methyl[(1H-pyrazol-3-yl)methyl]sulfamoyl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups attached to the benzamide moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and bases like sodium hydroxide. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(1-cyanocyclopentyl)-4-{methyl[(1H-pyrazol-3-yl)methyl]sulfamoyl}benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can serve as a probe in biochemical assays to study enzyme activity and protein interactions.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(1-cyanocyclopentyl)-4-{methyl[(1H-pyrazol-3-yl)methyl]sulfamoyl}benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzamide derivatives and sulfamoyl-containing molecules. Examples are:
- N-(1-cyanocyclopentyl)-4-{methyl[(1H-pyrazol-3-yl)methyl]sulfamoyl}aniline
- N-(1-cyanocyclopentyl)-4-{methyl[(1H-pyrazol-3-yl)methyl]sulfamoyl}phenylacetamide
Uniqueness
What sets N-(1-cyanocyclopentyl)-4-{methyl[(1H-pyrazol-3-yl)methyl]sulfamoyl}benzamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-(1-cyanocyclopentyl)-4-[methyl(1H-pyrazol-5-ylmethyl)sulfamoyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O3S/c1-23(12-15-8-11-20-22-15)27(25,26)16-6-4-14(5-7-16)17(24)21-18(13-19)9-2-3-10-18/h4-8,11H,2-3,9-10,12H2,1H3,(H,20,22)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVOOSLXZALXLKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=NN1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3(CCCC3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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